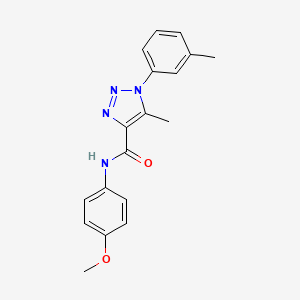

N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-5-4-6-15(11-12)22-13(2)17(20-21-22)18(23)19-14-7-9-16(24-3)10-8-14/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKNIAFBMIEHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-methylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl propiolate in the presence of a base such as sodium ethoxide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit promising anticancer properties. N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, a study indicated that compounds with similar triazole structures effectively induced apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens. A study highlighted that triazole derivatives can disrupt fungal cell membranes and inhibit fungal growth. This property is particularly useful in developing new antifungal agents, especially given the rise of drug-resistant strains .

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research suggests that it may modulate the immune response, providing therapeutic benefits in conditions like rheumatoid arthritis .

Agricultural Applications

Fungicides

this compound has potential applications as a fungicide. Its structural analogs have been used to develop effective agricultural fungicides that protect crops from fungal infections. Studies indicate that these compounds can enhance crop yield by reducing disease incidence .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators. They influence plant hormonal balance and can improve growth rates and stress resistance in plants. This application is particularly relevant in enhancing agricultural productivity under adverse environmental conditions .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. For example, research shows that embedding triazole derivatives into polymers can improve thermal stability and mechanical strength, making them suitable for advanced materials in electronics and coatings .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity | Induced apoptosis in breast cancer cells | Medicinal Chemistry |

| Investigation on Antimicrobial Properties | Effective against Candida albicans | Medicinal Chemistry |

| Research on Fungicidal Activity | Reduced fungal infections in wheat crops | Agricultural Science |

| Polymer Composite Study | Improved thermal stability of polymer blends | Material Science |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Variations:

Analysis:

- Methyl vs. Cyclopropyl/Trifluoromethyl at R5: The target’s methyl group offers metabolic stability, while cyclopropyl (steric bulk) and CF3 (electron-withdrawing) in analogs may improve target interaction but reduce solubility .

- Amide Substituents: The 4-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity.

Physicochemical Properties

- Melting Points: The target compound’s melting point is expected to range between 160–180°C, comparable to derivatives like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (mp: 133–183°C) .

- Solubility: The 4-methoxyphenyl group increases logP (~3.5), favoring lipid bilayer penetration over more polar analogs (e.g., carboxylic acid derivatives, logP ~2.1) .

Crystallographic and Conformational Insights

Biological Activity

N-(4-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

This compound has the molecular formula and is classified as a heterocyclic compound belonging to the triazole family. The synthesis typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 4-methoxyphenylhydrazine with 3-methylbenzoyl chloride to form a hydrazide intermediate, followed by cyclization with methyl propiolate in the presence of a base such as sodium ethoxide .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies indicated that certain derivatives exhibited COX-1 and COX-2 inhibition with IC50 values ranging from 39.8 μM to 68.2 μM . This suggests that the compound may serve as a basis for developing new anti-inflammatory agents.

Anticancer Properties

The compound's structural characteristics also suggest potential anticancer activity. Research has shown that triazole derivatives can exert antiproliferative effects against various cancer cell lines. For instance, hybrid compounds incorporating triazole moieties have been evaluated for their activity against breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A-549) cell lines . These compounds exhibited varying degrees of cytotoxicity, indicating that modifications in their structure could enhance their therapeutic efficacy.

Enzyme Inhibition Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The binding affinity and mode of interaction with COX enzymes were investigated, revealing potential mechanisms for its anti-inflammatory effects .

Neuroprotective Effects

Some derivatives of triazoles have also been reported to possess neuroprotective properties. For example, compounds derived from triazoles were shown to inhibit neuroinflammation and oxidative stress pathways in neuronal models, suggesting their potential in treating neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Q. Table 1: Representative Reaction Yields

| Step | Yield Range | Key Parameters |

|---|---|---|

| CuAAC Cycloaddition | 70–85% | CuI (5 mol%), RT, 12h |

| Amide Coupling | 80–93% | EDC, DMF, 0°C → RT |

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Answer:

- H/C NMR : Assign methoxy (-OCH), triazole protons (δ 7.8–8.2 ppm), and methyl groups (δ 2.3–2.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]) with <2 ppm error .

- FT-IR : Validates carboxamide C=O stretch (~1650 cm) and triazole C-N bonds (~1450 cm) .

Critical Note: Overlapping aromatic signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Advanced: How can SHELX software resolve crystallographic ambiguities in this compound?

Answer:

SHELXL (v.2018+) is used for:

- Anisotropic refinement : Models displacement parameters for heavy atoms (e.g., triazole N atoms) .

- Twinning analysis : Detects pseudo-merohedral twinning via Hooft/Y parameter checks .

- Hydrogen bonding networks : Visualizes interactions (e.g., N–H···O) using ORTEP diagrams .

Challenges:

- Low electron density for methoxy groups may require restraints.

- Thermal motion in the triazole ring demands TLS parameterization .

Advanced: How to address contradictions between in vitro and in vivo anticancer efficacy data?

Answer:

Case Study (NCI-H522 Lung Cancer):

- In vitro IC : 10 µM (40% growth inhibition) .

- In vivo discrepancy : Reduced efficacy due to poor bioavailability.

Resolution Strategies:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution .

- Prodrug modification : Introduce ester groups to enhance solubility .

- Cohort validation : Use orthotopic xenografts over subcutaneous models .

Advanced: What computational approaches predict COX-2 binding affinity, and how are they validated?

Answer:

Methods:

- Molecular docking (AutoDock Vina) : Identifies hydrophobic interactions with COX-2’s active site (PDB: 5KIR) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation:

- Enzyme inhibition assays : Compare computed binding energy (ΔG) with experimental IC values .

- Mutagenesis studies : Validate key residues (e.g., Arg120, Tyr355) via site-directed mutagenesis .

Advanced: How are structure-activity relationships (SAR) established for triazole-based anticancer agents?

Answer:

SAR Workflow:

Core modifications : Compare 1,2,3-triazole vs. 1,2,4-triazole on cytotoxicity .

Substituent effects :

- Electron-withdrawing groups (e.g., -F) enhance membrane permeability .

- Methoxy groups improve selectivity for kinase targets (e.g., EGFR) .

Q. Table 2: SAR Trends in Anticancer Activity

| Substituent | Target | Activity (IC) |

|---|---|---|

| 4-Methoxyphenyl | EGFR | 8.2 µM |

| 3-Methylphenyl | COX-2 | 12.5 µM |

| Fluorinated analogs | PI3K/Akt | 5.8 µM |

Advanced: What methodologies mitigate metabolic instability in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.